molecular formula C11H17Cl2N B1432926 1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride CAS No. 2098086-54-3

1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride

Cat. No. B1432926
CAS RN: 2098086-54-3
M. Wt: 234.16 g/mol
InChI Key: QMZZTZMPYIKZKM-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride, commonly known as “chlorpheniramine hydrochloride”, is an antihistamine drug used to treat allergic reactions, hay fever, and other symptoms of allergies. It is a histamine H1-receptor antagonist, meaning it works by blocking the action of histamine, a chemical produced by the body to cause allergic reactions. Chlorpheniramine hydrochloride has a wide range of applications, from treating allergies and hay fever to relieving symptoms of the common cold.

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Potkin et al. (2002) explored the reaction of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with amines, leading to the formation of corresponding 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones. This study highlights the substitution reactions and allyl rearrangement in the presence of amines (Potkin, Petkevich, Kaberdin, & Tychinskaya, 2002).
    • Kalyanam and Likhate (1987) reported on the structural effects in the intramolecular hydrolysis of aryl chloroalkyl ketones, sensitive to the substitution pattern on the phenyl ring, demonstrating the importance of molecular structure in chemical reactions (Kalyanam & Likhate, 1987).
    • Crooks, Ravard, and Byrd (1998) synthesized a deuterated analogue of the nicotinic agonist RJR-2403, demonstrating advanced techniques in the synthesis of complex organic compounds (Crooks, Ravard, & Byrd, 1998).
  • Characterization and Analysis :

    • Zhang et al. (2007) synthesized and determined the absolute configuration of a related compound, highlighting the importance of characterizing the stereochemistry in organic compounds (Zhang, Li, Wang, & Gu, 2007).
    • Nycz et al. (2016) identified and characterized novel cathinone hydrochloride salts, employing spectroscopic studies for structural elucidation, demonstrating the application of analytical techniques in identifying and understanding new compounds (Nycz, Paździorek, Małecki, & Szala, 2016).
  • Pharmaceutical and Medicinal Chemistry Applications :

    • Pettit et al. (2003) synthesized and evaluated the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, which has implications in cancer research, showcasing the application of these compounds in developing new therapeutic agents (Pettit, Anderson, Herald, Jung, Lee, Hamel, & Pettit, 2003).

Mechanism of Action

properties

IUPAC Name

1-(2-chloro-4-methylphenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-3-4-11(13)9-6-5-8(2)7-10(9)12;/h5-7,11H,3-4,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZZTZMPYIKZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=C(C=C1)C)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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